molecular formula C17H13N3O5 B3863111 4-hydroxy-1-methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

4-hydroxy-1-methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B3863111
M. Wt: 339.30 g/mol
InChI Key: JFMMOVIORVVWCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-1-methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolone carboxamides. This compound has attracted the attention of many researchers due to its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods and has shown promising results in scientific research applications.

Scientific Research Applications

The compound has shown promising results in scientific research applications. It has been reported to have antimicrobial, antifungal, and antitumor properties. The compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This makes it a potential candidate for the development of anticancer drugs.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the inhibition of the activity of topoisomerase II. This leads to the accumulation of DNA double-strand breaks, which ultimately leads to cell death. The compound has also been shown to have an effect on the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. The compound has also been shown to have an effect on the expression of genes involved in oxidative stress and DNA repair.

Advantages and Limitations for Lab Experiments

The advantages of using 4-hydroxy-1-methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments include its potential as a candidate for the development of anticancer drugs, its antimicrobial and antifungal properties, and its ability to inhibit the activity of topoisomerase II. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are many future directions for the research and development of 4-hydroxy-1-methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. These include the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its potential as a candidate for the development of anticancer drugs, and the investigation of its potential as a treatment for bacterial and fungal infections. Other future directions include the investigation of its potential as a treatment for inflammatory diseases and the investigation of its potential as a neuroprotective agent.

properties

IUPAC Name

4-hydroxy-1-methyl-N-(4-nitrophenyl)-2-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5/c1-19-13-5-3-2-4-12(13)15(21)14(17(19)23)16(22)18-10-6-8-11(9-7-10)20(24)25/h2-9,21H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMMOVIORVVWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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